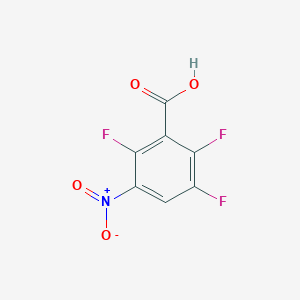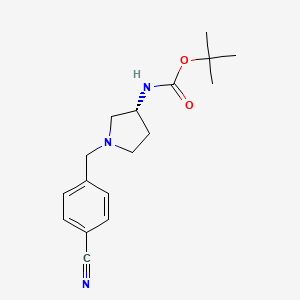![molecular formula C7H12O B2485493 {3-Methylbicyclo[1.1.1]pentan-1-yl}methanol CAS No. 885064-88-0](/img/structure/B2485493.png)
{3-Methylbicyclo[1.1.1]pentan-1-yl}methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{3-Methylbicyclo[1.1.1]pentan-1-yl}methanol is an organic compound with the molecular formula C7H12O. It is a derivative of bicyclo[1.1.1]pentane, a highly strained and compact hydrocarbon structure. The compound is characterized by a bicyclic framework with a hydroxymethyl group attached to one of the bridgehead carbons. This unique structure imparts distinct chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-Methylbicyclo[1.1.1]pentan-1-yl}methanol typically involves the functionalization of bicyclo[1.1.1]pentane derivatives. One common method is the radical addition of a hydroxymethyl group to the bicyclo[1.1.1]pentane core. This can be achieved through the use of radical initiators and suitable reaction conditions to facilitate the addition reaction .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as carbene insertion into bicyclo[1.1.0]butanes or nucleophilic addition across the central bond of [1.1.1]propellanes . These methods allow for the efficient and large-scale production of the compound, making it accessible for various applications.
Chemical Reactions Analysis
Types of Reactions
{3-Methylbicyclo[1.1.1]pentan-1-yl}methanol undergoes several types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: Reduction reactions can convert the hydroxymethyl group to a methyl group.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as halides or amines under appropriate conditions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield {3-Methylbicyclo[1.1.1]pentan-1-yl}methanal or {3-Methylbicyclo[1.1.1]pentan-1-yl}carboxylic acid .
Scientific Research Applications
{3-Methylbicyclo[1.1.1]pentan-1-yl}methanol has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of {3-Methylbicyclo[1.1.1]pentan-1-yl}methanol involves its interaction with specific molecular targets and pathways. The compound’s unique bicyclic structure allows it to fit into binding sites of enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
{3-Methylbicyclo[1.1.1]pentan-1-yl}methanamine hydrochloride: A similar compound with an amine group instead of a hydroxymethyl group.
[3-(Hydroxymethyl)bicyclo[1.1.1]pentan-1-yl]methanol: A compound with an additional hydroxymethyl group.
Uniqueness
{3-Methylbicyclo[1.1.1]pentan-1-yl}methanol is unique due to its specific substitution pattern and the presence of a hydroxymethyl group at the bridgehead position. This structural feature imparts distinct reactivity and properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
(3-methyl-1-bicyclo[1.1.1]pentanyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-6-2-7(3-6,4-6)5-8/h8H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USZQKQMMKWJUSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C1)(C2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2485410.png)
![3-[(2-fluorophenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B2485411.png)
![4-Cyclopropyl-N-[2-(prop-2-enoylamino)ethyl]pyrimidine-5-carboxamide](/img/structure/B2485412.png)
![N-[5-(2-phenylethenesulfonamido)pyridin-2-yl]cyclopropanecarboxamide](/img/structure/B2485413.png)
![ethyl 4-{2-[(4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamido}benzoate](/img/structure/B2485414.png)
![N-[(4-methoxyphenyl)methyl]-2-{[(3-nitrophenyl)methyl]sulfanyl}quinazolin-4-amine](/img/structure/B2485415.png)
![4-[4-(3-nitrobenzenesulfonyl)piperazine-1-carbonyl]morpholine](/img/structure/B2485420.png)
![N-[(4-CHLOROPHENYL)METHYL]-3-PHENYL-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2485422.png)

![Methyl 3-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate](/img/structure/B2485425.png)

![6-methyl-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2485429.png)


